molecular formula C18H21NO3 B6574170 N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide CAS No. 1105230-38-3

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide

Cat. No.: B6574170
CAS No.: 1105230-38-3
M. Wt: 299.4 g/mol
InChI Key: MQOLQYKQXCFJKV-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide is an organic compound with a complex structure that includes an ethoxyphenoxy group and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide typically involves the reaction of 4-ethoxyphenol with 2-chloroethylamine to form 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The ethoxyphenoxy group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide
  • N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-15-8-10-16(11-9-15)22-13-12-19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLQYKQXCFJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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